壳二糖盐酸盐

描述

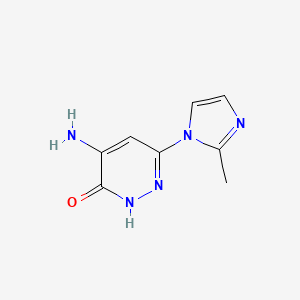

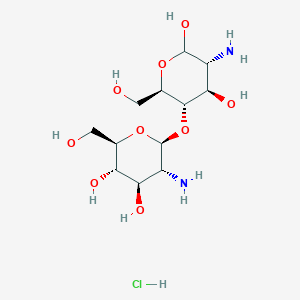

Chitobiose is a group of related disaccharides of β-1,4-linked glucosamine units . It is the condensed form of 4‐O‐(2‐amino‐2‐deoxy‐β‐D‐glucopyranosyl)‐2‐amino‐2‐deoxy‐D‐glucose and is an acetylation disaccharide found in chitin . It is formed by the depolymerization of chitin either enzymatically or chemically .

Synthesis Analysis

Chitobiose can be produced by the enzymatic hydrolysis of chitosan . The enzymatic hydrolysates consisted of chitobiose (65.63%) and chitotriose (32.48%) . Chitobiose and chitotriose were separated by a home-made cation ion exchange resin with hydrochloric acid solutions at different concentrations .

Molecular Structure Analysis

Chitobiose is the condensed form of 4‐O‐(2‐amino‐2‐deoxy‐β‐D‐glucopyranosyl)‐2‐amino‐2‐deoxy‐D‐glucose . It is a dimer comprised of glucosamine units linked by β-1,4 bonds .

Chemical Reactions Analysis

The enzymatic hydrolysis reaction of chitosan leads to the synthesis of chitobiose . The TLC analysis was used to determine the end point of the enzymatic hydrolysis reaction .

Physical And Chemical Properties Analysis

Chitobiose has a molecular weight of 340.33 . It is soluble in weak acid .

科学研究应用

结构分析和催化机制

壳二糖盐酸盐因其与几丁质酶 A (ChiA) 等酶的相互作用而受到研究。在壳二糖盐酸盐存在下对 ChiA 突变体的分辨率结构分析提供了对该酶催化机制的见解。这些研究揭示了该酶在水解过程中如何修饰壳二糖的结构,极大地有助于理解分子水平的酶促过程 (Papanikolau 等,2001).

几丁质废弃物生物转化

壳二糖盐酸盐在甲壳类食品工业中大量生物聚合物的几丁质废弃物的生物转化中发挥作用。研究探索了 ChiA 等酶在将几丁质转化为 N-乙酰葡糖胺和壳二糖等有价值产品的效率。这项研究对可持续废物管理和从几丁质废弃物中产生有商业价值的副产品具有影响 (Songsiriritthigul 等,2010).

基因融合中的报告酶

壳二糖盐酸盐参与使用 N,N'-二乙酰壳二糖酶(壳二糖酶)作为基因融合的报告酶的研究。该酶能够将壳二糖水解为 N-乙酰葡萄糖胺,已被用作研究细菌系统中基因表达的工具。它的特异性和稳定性使其成为基因研究的有利选择 (Kalabat 等,1998).

新型细菌几丁酶的表征

对与壳二糖盐酸盐相互作用的细菌来源的几丁酶的研究提供了对其特性和潜在工业应用的见解。了解这些酶与壳二糖盐酸盐的相互作用增强了对它们在包括农业和医学在内的各种工业过程中的用途的认识 (Bhattacharya 等,2007).

研究几丁酶水解

研究重点关注几丁酶对几丁质和几丁的差异水解,几丁酶水解产生壳二糖作为副产品。此类研究有助于理解几丁质的酶促分解,几丁质是各种生物和环境过程中的重要组成部分 (Smucker 和 Warnes,1989).

作用机制

Target of Action

Chitobiose hydrochloride primarily targets chitosanase, an enzyme that can degrade chitosan efficiently under mild conditions to prepare chitosan oligosaccharides . Chitosanase is a glycoside hydrolase (GH) family 46 enzyme .

Mode of Action

Chitobiose hydrochloride interacts with its target, chitosanase, in an endolytic mode of action . This means it breaks the internal bonds of the chitosan molecule, leading to the production of chitosan oligosaccharides with a degree of polymerization mainly in the range of 2-4 .

Biochemical Pathways

The primary biochemical pathway affected by chitobiose hydrochloride is the degradation of chitosan. Chitosan is a linear polysaccharide consisting of randomly distributed N-acetyl-D-glucosamine units and D-glucosamine units linked by β-1,4-glycosidic bonds . The degradation products of chitosan are generally oligosaccharide with the degree of polymerization (DP) 2–10, named chitosan oligosaccharide (COS) .

Pharmacokinetics

After administration, chitobiose hydrochloride is rapidly absorbed, reaching peak concentrations in the serum after approximately 0.45 hours . It shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of chitobiose hydrochloride is between 0.32% and 0.52% .

Result of Action

The result of chitobiose hydrochloride’s action is the production of chitosan oligosaccharides (COSs), which possess better water solubility than chitosan and interesting biological activity . These COSs have wide application prospects in food, pharmaceutical, and cosmetic fields .

Action Environment

The action of chitobiose hydrochloride is influenced by environmental factors such as pH and temperature. The chitosanase enzyme, which is the target of chitobiose hydrochloride, shows the maximal activity at pH 6.0 and 30 °C . It has a wide pH tolerance range, maintaining more than 70% activity in the pH range of 3–10 .

属性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O9.ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;/h3-12,15-20H,1-2,13-14H2;1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPINRIHPDKSA-ZRQXRZBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115350-24-8 | |

| Record name | Chitobiose Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)